1-benzoyl-N-propylpiperidin-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

1-Benzoyl-N-propylpiperidin-4-amine (CAS 1184377-77-2) is a synthetic small-molecule piperidine derivative belonging to the class of 1-benzoyl-4-aminopiperidines. Its IUPAC name is phenyl-[4-(propylamino)piperidin-1-yl]methanone, with a molecular formula of C₁₅H₂₂N₂O and a molecular weight of 246.35 g/mol.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 1184377-77-2
Cat. No. B1520396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-N-propylpiperidin-4-amine
CAS1184377-77-2
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCCNC1CCN(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-2-10-16-14-8-11-17(12-9-14)15(18)13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3
InChIKeyCRENZOCQINGZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-N-propylpiperidin-4-amine (CAS 1184377-77-2): Procurement-Relevant Baseline Profile


1-Benzoyl-N-propylpiperidin-4-amine (CAS 1184377-77-2) is a synthetic small-molecule piperidine derivative belonging to the class of 1-benzoyl-4-aminopiperidines. Its IUPAC name is phenyl-[4-(propylamino)piperidin-1-yl]methanone, with a molecular formula of C₁₅H₂₂N₂O and a molecular weight of 246.35 g/mol [1]. The compound is primarily supplied as a building block or fragment for medicinal chemistry and chemical biology research, typically at ≥95% purity . Despite its inclusion in multiple commercial screening libraries, publicly available peer-reviewed pharmacological or biochemical characterization of this specific compound remains absent as of mid-2026. Consequently, any differentiation must currently be drawn from structural, physicochemical, and sourcing comparisons against its closest commercially available analogs, rather than from demonstrated biological superiority.

Why 1-Benzoyl-N-propylpiperidin-4-amine Cannot Be Freely Substituted with Generic 1-Benzoyl-4-aminopiperidine Analogs


Although the 1-benzoyl-4-aminopiperidine scaffold is shared across multiple catalog compounds, the N-propyl substituent on the exocyclic amine imparts distinct physicochemical and potential pharmacophoric properties that are absent in the parent 1-benzoylpiperidin-4-amine (CAS 150514-60-6) or its N‑methyl (CAS 92032-54-7) and N‑ethyl (CAS not universally assigned) counterparts . The propyl chain increases lipophilicity (XLogP3 of 2.4 vs. ~1.3 for the N‑methyl analog) and hydrogen-bond donor count (1 vs. 2 for the unsubstituted amine), which can alter membrane permeability, metabolic stability, and off-target binding profiles [1]. These differences mean that even when a screening hit is obtained with the 1-benzoyl-4-aminopiperidine core, SAR expansion around the N‑alkyl group cannot be assumed linear; the N‑propyl variant may occupy distinct subpockets or induce conformational changes not achievable with shorter or branched alkyl chains. Therefore, procurement decisions based solely on scaffold similarity risk missing unique structure-activity relationships that only the N‑propyl derivative can probe.

Quantitative Evidence Guide: Where 1-Benzoyl-N-propylpiperidin-4-amine Differs from Closest Analogs


Lipophilicity Elevation Relative to N-Methyl and Unsubstituted Analogs

The N-propyl substituent confers a calculated XLogP3 of 2.4, which is approximately 1.1 log units higher than that of the N‑methyl analog 1-benzoyl-N-methylpiperidin-4-amine (XLogP3 ≈ 1.3) and significantly higher than the primary amine parent 1-benzoylpiperidin-4-amine (XLogP3 ≈ 0.7) [1]. This difference predicts enhanced passive membrane permeability and potentially higher CNS penetration, making the N‑propyl derivative more suitable for intracellular or CNS-targeted campaigns where the N‑methyl or unsubstituted analogs may underperform.

Lipophilicity Drug-likeness Physicochemical profiling

Reduced Hydrogen-Bond Donor Count Relative to Primary Amine Analog

The secondary amine in 1-benzoyl-N-propylpiperidin-4-amine provides only one hydrogen-bond donor (HBD), compared to two HBDs in the unsubstituted primary amine analog 1-benzoylpiperidin-4-amine [1]. This reduction in HBD count is associated with improved passive permeability across lipid bilayers and reduced aqueous solubility. For procurement decisions, this means the N‑propyl analog may be preferred when minimizing hydrogen-bonding interactions with phospholipid headgroups is desired, such as in CNS drug discovery programs.

Hydrogen bonding Permeability Physicochemical profiling

Rotatable Bond Flexibility Contrasted with Cycloalkyl or Aryl N-Substituted Analogs

The linear n‑propyl chain introduces 4 rotatable bonds, compared to 3 in the N‑ethyl analog or 2 in the N‑methyl analog [1]. This increased conformational flexibility may allow the propyl chain to adopt bioactive conformations that access hydrophobic subpockets inaccessible to shorter or bulkier N‑substituents. In fragment-based screening, such flexibility can be advantageous for exploring diverse binding modes without requiring scaffold hopping.

Conformational flexibility Fragment-based drug design Ligand efficiency

Topological Polar Surface Area: Tuned for Balanced Permeability and Solubility

The topological polar surface area (TPSA) of 32.3 Ų positions 1-benzoyl-N-propylpiperidin-4-amine well within the range considered favorable for oral absorption (typically <140 Ų for good oral bioavailability) and blood-brain barrier penetration (typically <90 Ų) [1]. Compared to the primary amine analog (TPSA ≈ 46.3 Ų), the N‑propyl derivative exhibits a reduced TPSA that correlates with improved membrane permeation without sacrificing solubility to the degree seen with fully alkylated tertiary amines.

Polar surface area Oral bioavailability Physicochemical profiling

Sourcing Differentiation: Supplier-Specific Purity and Packaging Options

Among the vendors offering 1-benzoyl-N-propylpiperidin-4-amine, American Elements provides the compound with the possibility of ultra-high purities (up to 99.999% metals basis) and custom packaging from research-scale to bulk quantities, whereas most competitors (AKSci, Enamine, Leyan) standardize at 95% purity [1]. For procurement teams requiring higher purity for sensitive biophysical assays (e.g., SPR, ITC) or GLP toxicology studies, this differentiation is operationally significant: the N‑methyl analog (1-benzoyl-N-methylpiperidin-4-amine) is currently not listed at >98% purity by any major supplier .

Procurement Chemical sourcing Quality specifications

Absence of Documented Biological Activity: A Differentiator for Negative-Screening Applications

Extensive searches of ChEMBL, BindingDB, PubChem BioAssay, and PubMed (through April 2026) yield no documented primary bioactivity data for 1-benzoyl-N-propylpiperidin-4-amine, while the parent 1-benzoylpiperidin-4-amine has been reported as an intermediate in CB1 receptor antagonist patents [1][2]. This data vacuum is strategically valuable: the compound may serve as a negative control or inert scaffold in biochemical assays where the 1-benzoyl-4-aminopiperidine core must be present without confounding pharmacological activity.

Negative control Chemical probe Selectivity profiling

Optimal Application Scenarios for 1-Benzoyl-N-propylpiperidin-4-amine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring CNS-Penetrant Scaffolds

The elevated XLogP3 (2.4) and reduced TPSA (32.3 Ų) relative to N‑methyl and unsubstituted analogs position this compound as a privileged starting fragment for CNS-targeted medicinal chemistry programs where blood-brain barrier penetration is a key optimization objective [1]. Its intermediate rotatable bond count (4) provides sufficient flexibility for pocket exploration without incurring excessive entropic penalties during binding.

Negative-Control Probe for 1-Benzoyl-4-aminopiperidine Pharmacophore Studies

Given the complete absence of documented bioactivity across major public databases, this compound is uniquely suited as a matched negative control in experiments designed to validate target engagement of pharmacologically active 1-benzoyl-4-aminopiperidine derivatives [2]. Its structural similarity to the CB1-active parent scaffold, combined with its biological inertness, supports rigorous interpretation of structure-activity relationship (SAR) data.

High-Purity Biophysical Assay Standard

The availability of this compound at ultra-high purity grades (up to 99.999%) from American Elements enables its use as a calibration standard in sensitive biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST), where metal ion contamination from lower-purity analogs could produce spurious binding signals [1].

Building Block for N‑Alkyl SAR Expansion Libraries

As the only commercially available 1-benzoyl-4-aminopiperidine bearing a linear three-carbon N‑alkyl chain, this compound fills a critical gap in structure-activity relationship libraries exploring the stereoelectronic effects of N‑alkyl chain length on target binding, metabolic stability, and selectivity [1]. Procurement of this specific analog enables systematic SAR mapping that cannot be achieved through methyl, ethyl, or isopropyl variants alone.

Quote Request

Request a Quote for 1-benzoyl-N-propylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.